Butylamine Hydroiodide

Description

Contextualization of Butylamine (B146782) Hydroiodide within Contemporary Chemical Science

Butylamine hydroiodide (BAI), a salt formed from butylamine and hydroiodic acid, has emerged as a significant compound in modern chemical research, particularly within the fields of materials science and organic synthesis. smolecule.comnih.gov Its primary identity in contemporary science is as an organic ammonium (B1175870) salt precursor for the fabrication of advanced materials, most notably organic-inorganic hybrid perovskites. lookchem.comtcichemicals.com These perovskite materials are at the forefront of photovoltaic research due to their remarkable optoelectronic properties and potential for low-cost fabrication. greyhoundchrom.com

The role of this compound extends beyond being a simple building block. In organic chemistry, it serves as a versatile reagent. It can be a source of the butylamine functional group for incorporation into more complex molecules or act as a starting material for the synthesis of quaternary ammonium salts, which are known for their applications as phase-transfer catalysts. smolecule.com The compound's water solubility and compatibility with organic solvents make it adaptable for various reaction conditions. smolecule.com Its significance is thus twofold: as a critical component in the development of next-generation energy materials and as a useful tool in synthetic organic chemistry.

Evolution of Research Perspectives on Alkylammonium Halides in Material Science

The scientific community's interest in alkylammonium halides has evolved considerably, driven by the rapid advancements in metal halide perovskite technology. Initially, research focused on simple methylammonium (B1206745) lead halides for use in perovskite solar cells. orientjchem.org However, issues with the stability of these early three-dimensional (3D) perovskites prompted researchers to explore more complex structures.

This exploration led to the strategic use of larger organic cations, such as those derived from alkylammonium halides. These bulky cations, including butylammonium (B8472290) from BAI, were found to act as spacers between inorganic metal-halide sheets, leading to the formation of two-dimensional (2D) or mixed 2D/3D perovskite structures. ossila.com This structural modification was a significant shift in perspective, moving from simple bulk materials to engineered heterostructures at the nanoscale.

Further research has refined the role of alkylammonium halides to that of interface modifiers and defect passivators. techscience.com Scientists have discovered that these compounds can be applied to the surface of 3D perovskite films to reduce trap states caused by surface defects like iodine vacancies. techscience.comresearchgate.net This passivation minimizes non-radiative recombination, enhancing the efficiency and, crucially, the long-term operational stability of perovskite-based devices. ossila.comresearchgate.net The evolution reflects a move towards sophisticated materials engineering, where alkylammonium halides are now understood as critical agents for controlling crystal growth, orientation, and electronic properties. rsc.orgresearchgate.net

Scope and Significance of this compound in Modern Chemical Systems

The significance of this compound in modern chemical systems is most pronounced in the field of perovskite optoelectronics. Its application as an additive or precursor has led to demonstrable improvements in the performance of perovskite solar cells (PSCs) and light-emitting diodes (LEDs). lookchem.comossila.com

One of its key roles is facilitating the formation of 2D perovskite capping layers on top of 3D perovskite films. researchgate.net This 2D/3D heterostructure approach has proven highly effective. The butylammonium cation from BAI helps create a more stable and moisture-resistant surface, addressing one of the primary degradation pathways for perovskite devices. lookchem.comossila.com Research has shown that treating a 3D perovskite with this compound can effectively passivate surface defects, leading to a significant reduction in dark current density and enhanced photoresponse in perovskite photodiodes. researchgate.net

Furthermore, this compound influences the crystallography of the perovskite film. It has been used as a dopant to trigger the transition of perovskite facet orientation, which can lead to better charge transport properties and energy level alignment within the device. nih.gov The incorporation of BAI can hinder the uncontrolled growth of 3D perovskite grains, resulting in smoother, more uniform films, a crucial factor for achieving high power conversion efficiencies. ossila.com In some lead-free perovskite alternatives, such as those based on silver bismuth iodide, modification with this compound has enhanced power conversion efficiency by over 25%. researchgate.net

The table below summarizes key research findings on the impact of this compound in perovskite systems.

| Research Focus | System | Key Finding | Reference |

| Device Stability | Perovskite Solar Cells & LEDs | The bulky butyl group improves resistance to moisture, enhancing device lifetime and stability. | lookchem.comossila.com |

| Surface Passivation | 3D Perovskite Photodiodes | Treatment with BAI forms an ultrathin 2D perovskite layer, passivating surface defects and reducing dark current. | researchgate.net |

| Film Morphology | 3D Perovskite Films | Addition of BAI hinders 3D perovskite grain growth, leading to smoother films. | ossila.com |

| Crystal Orientation | MA3Bi2I9 Perovskite | BAI dopant triggered a transition of the perovskite facet from (001) to (110) by reducing surface energy. | nih.gov |

| Lead-Free Perovskites | AgBiI4 Solar Cells | Modification with BAI resulted in a 26% enhancement in power conversion efficiency. | researchgate.net |

Beyond perovskites, this compound remains a valuable precursor in synthetic chemistry for creating specialized quaternary ammonium salts and other organic derivatives. smolecule.com Its well-defined properties and reactivity continue to make it a relevant compound in advanced chemical research.

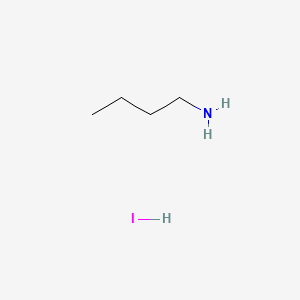

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

butan-1-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALQKRVFTWDYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36945-08-1 | |

| Record name | Butylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Butylamine Hydroiodide

Advanced Synthetic Routes to Butylamine (B146782) Hydroiodide and its Isomers

The synthesis of butylamine hydroiodide and its isomers is a two-step process. The first step involves the synthesis of the corresponding butylamine precursor, followed by its reaction with hydroiodic acid to form the hydroiodide salt.

The primary precursor for n-butylamine hydroiodide is n-butylamine. Several synthetic pathways exist for the production of n-butylamine, with the choice of method often depending on the desired scale and available starting materials. A prevalent industrial method involves the reaction of ammonia (B1221849) with n-butanol over an alumina (B75360) catalyst at elevated temperatures. mdpi.comlibretexts.org This reaction produces a mixture of primary, secondary, and tertiary amines, which can be separated by distillation. manavchem.com

Another notable method is the Delepine reaction, which utilizes n-butyl iodide and hexamine. sciencemadness.org This reaction is particularly useful for laboratory-scale synthesis. The Gabriel synthesis, a classic method for preparing primary amines, can also be employed, starting from an alkyl halide and potassium phthalimide. youtube.com

Once n-butylamine is obtained, it is converted to n-butylamine hydroiodide through a straightforward acid-base reaction with hydroiodic acid. osti.govissr.edu.khstudy.com The amine, acting as a Lewis base, readily reacts with the strong acid to form the corresponding ammonium (B1175870) salt. The reaction is typically carried out in a suitable solvent, such as ethanol, followed by precipitation and purification of the n-butylamine hydroiodide product. osti.gov

Table 1: Synthetic Routes to n-Butylamine

| Method | Starting Materials | Key Reagents/Catalysts | Products | Separation |

| Catalytic Amination | n-Butanol, Ammonia | Alumina (Al₂O₃) | n-Butylamine, di-n-butylamine, tri-n-butylamine | Fractional Distillation |

| Delepine Reaction | n-Butyl iodide, Hexamine | Chloroform, Ethanol, HCl | n-Butylamine hydrochloride | Filtration |

| Gabriel Synthesis | Alkyl halide, Potassium phthalimide | Hydrazine or Acid Hydrolysis | Primary amine (n-butylamine) | Hydrolysis and extraction |

The synthesis of tert-butylamine (B42293), the precursor to tert-butylamine hydroiodide, can be achieved through several routes. One common laboratory method involves the reaction of tert-butyl alcohol with urea (B33335) in the presence of concentrated sulfuric acid to form tert-butylurea (B72671). sigmaaldrich.comorgsyn.org The tert-butylurea is then hydrolyzed using a strong base, such as sodium hydroxide, to yield tert-butylamine. merckmillipore.comwikipedia.org

An alternative industrial process utilizes isobutylene (B52900) and ammonia in a gas-phase catalytic amination reaction. merckmillipore.com Another approach involves the Ritter reaction, where isobutylene or tert-butyl alcohol reacts with a nitrile in the presence of a strong acid.

Similar to its n-isomer, tert-butylamine is converted to tert-butylamine hydroiodide by reacting it with hydroiodic acid. osti.gov The bulky tert-butyl group can influence the reaction kinetics and the physical properties of the resulting salt.

Table 2: Synthetic Routes to tert-Butylamine

| Method | Starting Materials | Key Reagents/Catalysts | Intermediate | Final Product |

| From tert-Butyl Alcohol and Urea | tert-Butyl alcohol, Urea | Concentrated Sulfuric Acid | tert-Butylurea | tert-Butylamine |

| Catalytic Amination | Isobutylene, Ammonia | Solid Acid Catalyst | - | tert-Butylamine |

| Ritter Reaction | Isobutylene or tert-Butyl alcohol, Nitrile | Strong Acid | N-tert-Butyl amide | tert-Butylamine |

Role of this compound as a Chemical Precursor in Complex Systems

Both n-butylamine hydroiodide and tert-butylamine hydroiodide have garnered significant attention as essential precursors in the synthesis of perovskite materials for optoelectronic applications, such as solar cells and light-emitting diodes (LEDs). ossila.comzrswnz.comchemicalbook.comchemsrc.com

In the context of perovskite synthesis, these alkylammonium iodides serve as a source of the organic cation. ossila.comchemicalbook.com The size and shape of the butylammonium (B8472290) cation play a crucial role in determining the dimensionality and, consequently, the properties of the resulting perovskite structure. The larger butylammonium cations, when incorporated into the perovskite lattice, can lead to the formation of two-dimensional (2D) or quasi-2D layered structures. ossila.com These layered perovskites often exhibit enhanced stability against moisture and other environmental factors compared to their three-dimensional (3D) counterparts. chemicalbook.com

The use of n-butylamine hydroiodide or tert-butylamine hydroiodide can also influence the crystal growth, morphology, and electronic properties of the perovskite films. ossila.com For instance, the bulky tert-butylammonium (B1230491) cation can help to create smoother films, which is beneficial for device performance. chemicalbook.com The choice between the linear n-butyl and the branched tert-butyl isomer allows for fine-tuning of the perovskite's structural and optoelectronic characteristics.

Derivatization Strategies and Functionalization Approaches

The chemical reactivity of this compound is primarily centered around the amine functional group of the butylammonium cation. This allows for a variety of derivatization and functionalization strategies, which can be broadly categorized based on the reactions of primary amines.

One common derivatization strategy is N-alkylation , where the primary amine reacts with an alkyl halide to form secondary, tertiary, or even quaternary ammonium salts. libretexts.orgmanavchem.comwikipedia.org This process, also known as amino-de-halogenation, is a nucleophilic aliphatic substitution reaction. wikipedia.org The extent of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Another approach involves acylation , where the amine reacts with acyl halides or anhydrides to form amides. This is a robust reaction that introduces a carbonyl group, which can serve as a handle for further functionalization.

For analytical purposes, primary amines like butylamine can be derivatized to enhance their detectability in techniques such as High-Performance Liquid Chromatography (HPLC). Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to form highly fluorescent derivatives.

Furthermore, the butylammonium halide can be used to functionalize surfaces. For example, alkyl halide-functionalized silica (B1680970) can be aminated to create materials with primary amine groups on the surface, which can then be used in catalysis or for CO₂ capture. nih.gov While this example starts with an alkyl halide, the reverse principle of using the amine to react with a functionalized surface is also a viable strategy.

Table 3: Common Derivatization Reactions of Butylamine

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

| N-Alkylation | Alkyl Halide | Alkyl group(s) | Secondary, Tertiary, or Quaternary Amine |

| Acylation | Acyl Halide/Anhydride | Acyl group | Amide |

| Derivatization for Analysis | DMQC-OSu | Fluorescent tag | Labeled Amine |

| Reaction with Carbonyls | Aldehyde/Ketone | Imine linkage | Schiff Base |

Advanced Spectroscopic and Analytical Characterization of Butylamine Hydroiodide and Its Derivatives

High-Resolution Structural Elucidation Techniques

Determining the precise structural arrangement and vibrational properties of butylamine (B146782) hydroiodide is fundamental to understanding its function in complex material systems. High-resolution spectroscopic techniques provide detailed insights into its atomic-level characteristics.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei in solid materials. acs.orgru.nl In the context of materials containing butylamine hydroiodide, such as 2D/3D perovskite heterostructures, ssNMR provides critical information on cation incorporation, structural dynamics, and phase purity. acs.orgsemanticscholar.org

Different nuclei serve as specific probes. For instance, ²⁰⁷Pb ssNMR is highly sensitive to the coordination environment of the lead atoms in the inorganic framework. acs.org Studies have shown that the ²⁰⁷Pb chemical shift is sensitive to the number of lead-halide layers (denoted by n) in quasi-2D perovskites of the formula BA₂MAₙ₋₁PbₙI₃ₙ₊₁, allowing for a clear distinction between different phases. researchgate.net

Furthermore, ¹H, ¹³C, and ¹⁴N NMR are used to analyze the organic butylammonium (B8472290) (BA⁺) cation directly. These spectra can reveal information about the dynamics of the cation, such as rotational motion, and its proximity to other species within the crystal lattice. acs.orgresearchgate.net Techniques like ¹H-¹H spin-diffusion MAS NMR can confirm the spatial proximity between the BA⁺ spacer cations and other organic cations (e.g., formamidinium) in the perovskite structure, helping to validate proposed structural models. acs.org

| Nucleus | Type of Information Obtained | Significance in this compound Systems |

|---|---|---|

| ²⁰⁷Pb | Local coordination and chemical environment of lead atoms. | Highly sensitive to halide environment and the number of inorganic layers in quasi-2D perovskites. acs.orgresearchgate.net |

| ¹H | Proton environments and intermolecular distances. | Probes the dynamics of the butylammonium cation and its proximity to other species via spin-diffusion experiments. acs.org |

| ¹³C | Carbon skeleton of the organic cation. | Provides insight into the conformation and local environment of the butylammonium cation. researchgate.net |

| ¹⁴N / ¹⁵N | Local environment of the ammonium (B1175870) headgroup. | Directly probes the cation's primary interaction site (N-H⁺---I⁻) and its dynamics. acs.orgresearchgate.net |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "spectral fingerprint" of a molecule by probing its bond vibrations. thermofisher.comcovalentmetrology.com For this compound, these methods are essential for identifying characteristic functional groups and understanding intermolecular interactions, particularly hydrogen bonding.

The vibrational spectrum of the butylammonium cation is characterized by several key modes, including N-H stretching, C-H stretching, N-H bending, and various skeletal vibrations of the butyl chain (e.g., wagging, twisting, rocking). libretexts.org The interaction between the ammonium headgroup (NH₃⁺) of the butylammonium cation and the iodide anion (I⁻) via hydrogen bonds significantly influences the frequency of the N-H vibrational modes.

Periodic Density Functional Theory (DFT) studies on similar alkylammonium halides have identified cation-anion hydrogen bond vibrational modes in the far-infrared region. These intermolecular stretching modes are a direct probe of the strength of the hydrogen bond. iitgn.ac.in

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

|---|---|---|

| N-H Stretch | ~3100 - 3300 | Sensitive to hydrogen bonding; frequency shifts can indicate the strength of the N-H⁺---I⁻ interaction. |

| C-H Stretch (asymmetric/symmetric) | ~2800 - 3000 | Characteristic of the alkyl (butyl) chain. |

| N-H Bend (Scissoring) | ~1500 - 1650 | Confirms the presence of the ammonium group. |

| Cation-Anion H-bond Stretch | ~150 - 240 (Far-IR) | Directly probes the intermolecular hydrogen bond between the butylammonium cation and the iodide anion. iitgn.ac.in |

Ultraviolet Photoelectron Spectroscopy (UPS) is a critical surface science technique used to measure the electronic structure of materials, specifically the valence band region and the work function. wikipedia.org In the application of this compound for modifying the interfaces in electronic devices, UPS is indispensable for determining the energy level alignment between adjacent layers. acs.orgescholarship.org

When a thin layer of this compound is applied to the surface of a material like a 3D perovskite film, it can alter the surface dipole and induce band bending. escholarship.org UPS measurements directly quantify these changes by measuring the kinetic energy of photoelectrons emitted from the valence band upon irradiation with UV photons. wikipedia.org This allows for the precise determination of the valence band maximum (VBM) and the work function. Research has shown that treating a perovskite surface with BAI can lower its work function, which is beneficial for charge extraction in solar cells. acs.orgacs.org

| Parameter Measured | Technique | Finding in BAI-Treated Systems | Significance |

|---|---|---|---|

| Work Function Shift | UPS | Lowered by ~0.158 eV upon BAI passivation of a 3D perovskite. acs.orgacs.org | Improves energy level alignment for more efficient charge transport across the interface. |

| Valence Band Modification | UPS | Causes a notable upshift in the conduction band minimum (CBM). acs.org | Alters the band offsets at the interface, potentially reducing energy barriers. |

| Band Bending | UPS | Induces downward band bending (e.g., 0.12 eV with Butylammonium Bromide). escholarship.org | Facilitates charge separation and reduces surface recombination. |

Surface-Sensitive Spectroscopic Probes in Material Science Applications

The functionality of this compound in thin-film devices is predominantly an interfacial phenomenon. Therefore, surface-sensitive probes are essential to confirm its presence, understand its chemical state, and determine its structural arrangement on a substrate.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful diffraction technique for characterizing the crystal structure, phase, and preferential orientation of molecules within thin films. uq.edu.ausgservice.com.tw By using a very shallow angle of incidence for the X-ray beam, the technique enhances the signal from the film while minimizing contributions from the underlying substrate. desy.de GIWAXS is widely used to study the effect of BAI additives on perovskite films. rsc.org The resulting 2D diffraction patterns can reveal whether the crystal domains are randomly oriented or textured, and can identify the formation of new crystalline phases, such as the characteristic low-angle diffraction peaks of layered 2D perovskites formed by the reaction of BAI with the 3D surface. researchgate.net

| Technique | Information Probed | Application to this compound Films |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical binding energies. iitm.ac.in | Confirms presence of BA⁺ on the surface; detects changes in the chemical state of substrate elements (e.g., Pb 4f peaks at 143.27 and 138.40 eV). acs.org |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Crystallinity, crystal orientation, and phase identification in thin films. sgservice.com.tw | Identifies the formation of layered 2D perovskite structures and assesses the impact of BAI on film texture and crystallinity. rsc.orgresearchgate.net |

Microscopic Characterization of Film Morphology and Structural Integrity

Scanning Electron Microscopy (SEM) is the most common technique for this purpose, providing high-resolution images of the film surface. mdpi.com Research frequently shows that the addition of BAI as an additive or its use as a surface treatment can dramatically improve film morphology. rsc.org For instance, top-view SEM images often reveal that while a standard perovskite film may have a surface with random grains and undesirable pinholes, the same film treated with BAI exhibits a more uniform and compact surface with higher coverage. acs.orgrsc.org In many cases, the formation of new sheet-like features is observed, which corresponds to the growth of a 2D perovskite capping layer, enhancing the material's stability. acs.org

| Microscopy Technique | Observed Effect of this compound | Impact on Film Properties |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Transforms random, pinhole-rich surfaces into uniform, compact films. acs.org | Reduces defect sites and improves charge transport by creating a more continuous film. |

| Scanning Electron Microscopy (SEM) | Induces the formation of small, sheet-like surface features. acs.org | Provides visual evidence of the formation of a 2D capping layer, which enhances environmental stability. |

| Field Emission Scanning Electron Microscopy (FE-SEM) | Promotes uniform film growth with high coverage and a continuous phase. rsc.org | Enhances light absorption and enables more efficient device performance. |

Crystal Engineering and Solid State Architectural Studies of Butylamine Hydroiodide

Crystallographic Investigations of Butylamine (B146782) Hydroiodide-Containing Structures

Butylamine hydroiodide, also known as butylammonium (B8472290) iodide, is a fundamental component in the formation of various crystalline structures, most notably layered organic-inorganic hybrid perovskites. Crystallographic studies provide essential insights into the arrangement of atoms within these materials, which dictates their physical and electronic properties.

One of the most well-studied structures is the two-dimensional (2D) perovskite, (C₄H₉NH₃)₂PbI₄, which belongs to the Ruddlesden-Popper series. X-ray diffraction studies have determined its crystal structure with considerable detail. Research has shown that two structural phases can exist for the iodide variant, both adopting the orthorhombic space group Pbca. The primary difference between these phases lies in the specific orientation and hydrogen bonding of the butylammonium cation within the crystal lattice.

Detailed single-crystal X-ray diffraction data for a representative (C₄H₉NH₃)₂PbI₄ compound are presented below.

Table 1: Crystallographic Data for (C₄H₉NH₃)₂PbI₄

| Parameter | Value |

| Empirical Formula | C₈H₂₄N₂I₄Pb |

| Formula Weight | 839.14 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.8810(2) |

| b (Å) | 8.6999(2) |

| c (Å) | 27.6251(8) |

| Volume (ų) | 2134.42(9) |

| Z | 4 |

This data represents a typical crystal structure for (C₄H₉NH₃)₂PbI₄ at 296 K.

These crystallographic investigations are crucial for understanding the structure-property relationships in materials containing this compound. The precise arrangement of the butylammonium cations between the inorganic layers significantly influences the electronic and optical characteristics of the material.

Impact on Crystal Morphology and Grain Growth Mechanisms

The introduction of this compound into perovskite formulations has a profound effect on the resulting film's morphology and the growth of its crystal grains. The large butylammonium cation can act as a controller of crystallization, influencing both the size and orientation of the perovskite grains.

Research findings indicate a dual role for this compound depending on its application method:

As an additive: When incorporated into the precursor solution, this compound can limit the growth of 3D perovskite crystals, leading to smaller crystallite sizes. tubitak.gov.tr It acts as a surfactant that facilitates the formation of lower-dimensional layered structures instead of a bulk 3D crystal. tubitak.gov.tr This transition from a 3D to a quasi-2D structure is a key factor in tuning the material's properties. tubitak.gov.tr

As a passivating agent or treatment: In other fabrication approaches, treating a pre-formed perovskite film with a solution containing alkylammonium halides like this compound can lead to an increase in grain size and a reduction in the number of grain boundaries. researchgate.netresearchgate.net This is often attributed to a surface passivation effect, where the larger cations help to heal defects and promote the merging of smaller grains into larger, more uniform ones. researchgate.net

The ability to manipulate grain size and film coverage is critical for optimizing the performance of perovskite-based optoelectronic devices. By controlling the concentration and application method of this compound, researchers can tailor the film morphology to enhance properties like charge transport and stability. researchgate.net

Design and Formation of Layered Perovskite (Ruddlesden–Popper) Structures

This compound is instrumental in the design and synthesis of a specific class of layered perovskites known as Ruddlesden–Popper (RP) phases. researchgate.net These materials are characterized by a structure consisting of two-dimensional perovskite-like slabs separated by layers of larger organic cations. researchgate.net The general chemical formula for RP phases is A'₂(A)ₙ₋₁BₙX₃ₙ₊₁, where 'n' represents the number of inorganic octahedral layers sandwiched between the organic spacer layers. researchgate.net

In this structural framework, the butylammonium cation (C₄H₉NH₃⁺) serves as the large A' cation. Its primary functions are:

Structural Scaffolding: The bulky butylammonium ions act as spacers, physically separating the inorganic (e.g., lead iodide) octahedral layers. tubitak.gov.tr This creates a natural quantum well structure, which is responsible for the unique optoelectronic properties of these materials.

Dimensionality Control: The incorporation of this compound is a key strategy for reducing the dimensionality of a 3D perovskite network. By breaking the 3D connectivity of the inorganic octahedra, it induces the formation of quasi-2D layered structures. tubitak.gov.tr The ratio of this compound to the other precursors determines the thickness of the inorganic slabs (the 'n' value in the RP formula).

The self-assembly of these layered structures is a powerful tool in materials science, allowing for the precise engineering of bandgaps and excitonic properties by varying the organic spacer and the thickness of the inorganic layers.

Analysis of Disorder and Twinning in Alkylammonium Halide Crystals

While alkylammonium halide crystals like those formed with this compound can be highly ordered, they are also susceptible to various forms of structural disorder and defects, which can influence their performance.

One common type of defect observed in layered perovskites containing butylammonium, such as BA₂MAₙ₋₁PbₙI₃ₙ₊₁, is the presence of stacking faults. These faults are disruptions in the regular, periodic stacking of the inorganic perovskite slabs. They can manifest as layers with an incorrect number of octahedra (e.g., n±1) interspersed within a structure intended to have a uniform 'n' value. Interestingly, studies have suggested that the crystallization process can be engineered to suppress these defects; for example, using an excess of butylammonium iodide in the precursor solution has been shown to improve the structural purity of the resulting films.

Twinning is another potential crystallographic defect, where two or more separate crystals share some of the same crystal lattice points in a symmetrical way. However, in detailed single-crystal X-ray diffraction refinements of the (C₄H₉NH₃)₂PbI₄ structure, no evidence of twinning was detected. This suggests that under controlled growth conditions, highly ordered, twin-free single crystals of these layered perovskites can be achieved.

Retro-Crystal Engineering Principles in Halocadmate(II) Systems

Retro-crystal engineering is a conceptual approach used to understand the formation of complex crystal structures by deconstructing them into simpler, parent lattices. This methodology has been applied to halocadmate(II) systems templated by organic cations, which share structural similarities with the lead-halide systems discussed previously.

The core principles of retro-crystal engineering in these systems involve:

Dimensional Reduction: The process begins by envisioning a stable, higher-dimensional inorganic lattice, such as the hexagonal CdX₂ (where X is a halide) structure. The presence of large organic cations, such as alkylammonium ions, during crystallization is seen as a force that "cuts" or "slices" this parent lattice into lower-dimensional fragments like ribbons or layers.

Recombination: These lower-dimensional fragments can then recombine in various ways, often through the sharing of halide atoms at their edges or corners, to form new, more complex, and often porous or layered anionic frameworks.

While specific studies detailing the retro-crystal engineering of this compound within halocadmate(II) systems are not widely documented, the principles derived from studies using other alkylammonium cations (like tert-butylammonium) are directly applicable. The butylammonium cation would act as a templating agent, guiding the dimensional reduction of a parent cadmium halide lattice and mediating the assembly of the resulting fragments into novel inorganic-organic hybrid structures. The size and charge of the butylammonium ion would dictate the specific geometry and connectivity of the final halocadmate(II) anionic network.

Computational Chemistry and Theoretical Modeling of Butylamine Hydroiodide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's electronic structure. northwestern.edu Methods like ab initio calculations and Density Functional Theory (DFT) are central to this analysis. For a system like butylamine (B146782) hydroiodide, which consists of a butylammonium (B8472290) cation (CH₃(CH₂)₃NH₃⁺) and an iodide anion (I⁻), these calculations can determine optimized geometries, molecular orbital energies, and charge distributions.

The primary goals of these calculations include:

Determining Molecular Geometry: Finding the lowest energy arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyzing Electronic Properties: Calculating properties such as dipole moments, polarizability, and the distribution of electronic charge, which governs intermolecular interactions. northwestern.edu

Investigating Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is key to predicting chemical reactivity.

Table 1: Representative Quantum Mechanical Calculation Approaches

| Method | Description | Typical Application for Butylamine Hydroiodide |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that provides a starting point for more advanced calculations by solving the Schrödinger equation for a multi-electron system in a mean-field approximation. arxiv.org | Initial geometry optimization and molecular orbital analysis. |

| Density Functional Theory (DFT) | A method that maps the many-body electronic problem onto a system of non-interacting electrons in an effective potential. It offers a good balance of accuracy and computational cost. rsc.orgmdpi.com | Prediction of structural parameters, vibrational frequencies, and electronic properties like band gaps and density of states. mdpi.comuniversepg.com |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that incorporates electron correlation, offering higher accuracy for interaction energies. | Calculating precise interaction energies between the butylammonium cation and iodide anion or with solvent molecules. |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mit.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes and equilibrium properties. For this compound, MD simulations are particularly useful for understanding its behavior in solution and its interactions with other molecules.

A typical MD simulation involves several key steps:

System Setup: Defining a simulation box containing the molecules of interest (this compound) and, if applicable, solvent molecules (e.g., water).

Force Field Selection: Choosing a force field, which is a set of parameters and equations that defines the potential energy of the system as a function of its atomic coordinates. Force fields for ionic liquids and electrolytes are often specifically parameterized to handle charged species. nih.govacs.org

Equilibration: Allowing the system to evolve until it reaches thermal equilibrium, where properties like temperature and pressure stabilize.

Production Run: Continuing the simulation for a longer period to collect data for analysis.

From these simulations, various properties can be calculated to describe the interactions of this compound. Studies on similar systems, like butylammonium butanoate–water mixtures, have used MD to probe nanostructural organization. rsc.org Key analytical metrics include:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding particles varies as a function of distance from a reference particle. For this compound, RDFs can reveal the average distances and coordination numbers between the butylammonium cation, the iodide anion, and solvent molecules. nih.gov

Diffusion Coefficients: These quantify the rate at which particles move through the system, providing insight into transport properties. nih.gov

Hydrogen Bonding Analysis: This analysis identifies the formation and lifetime of hydrogen bonds, which are crucial for understanding the structure of aqueous solutions of amine salts.

Table 2: Common Parameters in Molecular Dynamics Simulations of Alkylammonium Halides

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | OPLS-AA, AMBER, CHARMM | Defines the potential energy and forces between atoms. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions that mimic a laboratory environment. |

| Time Step | 1-2 femtoseconds (fs) | The interval between successive calculations of forces and positions. |

| Simulation Length | Nanoseconds (ns) to microseconds (µs) | Determines the timescale of the phenomena that can be observed. |

| Water Model | TIP3P, SPC/E | Represents the behavior of water molecules in aqueous simulations. researchgate.net |

Thermodynamic Modeling of Amine Hydrochloride Phase Equilibria

Thermodynamic modeling is essential for predicting the phase behavior of chemical systems under different conditions of temperature, pressure, and composition. For amine salts like this compound, this includes modeling vapor-liquid equilibria (VLE), solid-liquid equilibria (SLE), and the potential for salt precipitation. olisystems.com While the outline specifies amine hydrochlorides, the principles and models are broadly applicable to other amine halides, including hydroiodides.

The complexity of these systems, which can involve mixtures of hydrocarbons, water, acid gases, and amines, requires robust thermodynamic models. olisystems.com Key aspects of modeling include:

Vapor-Liquid Equilibria (VLE): Predicting how the amine salt partitions between the vapor and liquid phases. olisystems.com This is crucial in industrial applications like refinery overheads to understand the distribution of neutralizing amines. olisystems.com

Solid-Liquid Equilibria (SLE): Determining the solubility of the amine salt in a solvent (e.g., water) and predicting the conditions under which it will precipitate as a solid. olisystems.com This involves modeling the solubility curve, which shows the concentration of the salt in a saturated solution as a function of temperature. olisystems.com

Equations of State (EoS): Models like the Cubic Plus Association (CPA) EoS can be extended to electrolyte solutions by incorporating terms for electrostatic interactions, such as the Debye–Hückel theory. dtu.dk Such models are used to study the phase behavior of aqueous solutions of tetra-n-butyl ammonium (B1175870) halides. dtu.dk

Thermodynamic models for ammonium salt speciation in solution are also used to understand the equilibrium between different ionic forms, such as bicarbonate, carbonate, and carbamate (B1207046) ions in CO₂ absorption processes. researchgate.net A combined modeling and experimental approach can help elucidate the complex reactions occurring in the liquid phase. researchgate.net

Prediction of Structural and Electronic Properties via Computational Methods

Computational methods, particularly DFT, are highly effective at predicting the structural and electronic properties of materials before they are synthesized. rsc.org This predictive capability is valuable for screening new materials and understanding structure-property relationships. For this compound, these methods can provide detailed information about both its molecular form and its potential crystalline structures.

Structural Properties:

Lattice Parameters: For the solid state, calculations can predict the dimensions of the unit cell. universepg.com

Bond Lengths and Angles: DFT can accurately compute the distances between atoms and the angles between bonds, which compare well with experimental data from techniques like X-ray diffraction. universepg.com For example, a study of methylammonium (B1206745) lead iodide perovskite showed that optimized Pb-I bond lengths were in good agreement with experimental values. universepg.com

Electronic Properties:

Band Gap: This is a critical electronic property for semiconductors and insulators, representing the energy difference between the valence band and the conduction band. DFT is widely used to predict the band gaps of materials, including alkylammonium-containing perovskites. iisc.ac.inmdpi.com

Effective Mass: This property relates to the mobility of charge carriers (electrons and holes) in a material and is important for designing optoelectronic devices.

The accuracy of these predictions depends on the chosen computational method and level of theory. Combining DFT with machine learning techniques has also emerged as a powerful strategy for rapidly predicting properties for large numbers of materials. researchgate.net

Mechanistic Insights from Computational Studies in Catalytic Systems

Computational studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including those in catalytic systems. uni-goettingen.deresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most likely reaction pathways.

While this compound itself is not a common catalyst, computational studies of related species provide insight into the roles alkylammonium and halide ions can play in chemical reactions.

Reaction Pathways: DFT calculations can be used to explore competing reaction pathways. For instance, a computational study on the reactivity of alkyl halides over alumina (B75360) nanoclusters investigated the competition between elimination (E2) and dissociative addition (Sₙ2) reactions, finding that elimination was kinetically favored. researchgate.net

Transition State Analysis: Identifying the geometry and energy of the transition state is crucial for understanding the rate-determining step of a reaction and calculating activation barriers.

Role of Non-covalent Interactions: In many catalytic cycles, weak interactions such as hydrogen bonds or van der Waals forces play a critical role. Computational methods can quantify these interactions and explain their influence on selectivity and reactivity.

In the context of atmospheric chemistry, computational studies have been used to investigate the ozonation of amine salts in aerosols. acs.org These studies reveal how surrounding ions, like sulfate, can promote the reaction by lowering activation energy barriers for steps such as deprotonation. acs.org Such mechanistic insights are vital for understanding the fate of amines in the environment and for designing more efficient and selective catalytic processes. uni-goettingen.de

Applications of Butylamine Hydroiodide in Advanced Functional Materials

Perovskite Solar Cells (PSCs)

In the realm of photovoltaics, butylamine (B146782) hydroiodide (BAI) is utilized to address several key challenges inherent to perovskite materials, leading to more robust and efficient solar cell devices.

Surface Passivation Strategies and Defect Engineering

The large butylammonium (B8472290) (BA⁺) cations from BAI can interact with the perovskite surface. The amine groups can form hydrogen bonds, while the iodide ions can fill iodine vacancies, effectively neutralizing defects. researchgate.net This "surface healing" passivates both cation and anion defects, suppressing non-radiative recombination and improving charge carrier transport. researchgate.netacs.org Density functional theory calculations have shown favorable adsorption energies for BA⁺ cations at vacancies on the perovskite surface, confirming the surface-healing effect. acs.org This passivation strategy is crucial for reducing energy loss and minimizing hysteresis in the devices. researchgate.net

Enhancement of Power Conversion Efficiency and Operational Stability

The incorporation of butylamine hydroiodide as an additive has been shown to improve PCE. For instance, one study demonstrated an increase in PCE from 9.7% to 10.2% when 1 vol% of this compound was used as an additive in the perovskite layer. The presence of the large butylammonium cations can also act as a moisture barrier, enhancing the material's resistance to degradation from environmental factors and thereby improving the device's operational stability. greatcellsolarmaterials.com Devices treated with butylamine have demonstrated exceptional long-term stability, a critical factor for the commercial viability of perovskite technology. greatcellsolarmaterials.com

Table 1: Impact of Alkylammonium Additives on Perovskite Solar Cell Performance This table presents data on how additives similar to this compound affect key solar cell parameters.

| Device Configuration | Additive | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| n-i-p Perovskite Solar Cell | None (Control) | ~20% (implied baseline) | researchgate.netnih.gov |

| n-i-p Perovskite Solar Cell | Propylamine (B44156) Hydroiodide (PAI) | 21% (certified) | researchgate.netnih.gov |

| p-i-n Perovskite Solar Cell | None (Control) | 21.65% | researchgate.net |

| p-i-n Perovskite Solar Cell | Propylamine Hydroiodide (PAI) | 23% | researchgate.net |

Role in 2D-3D Perovskite Heterostructures

This compound is instrumental in the formation of 2D-3D perovskite heterostructures. greatcellsolarmaterials.com These sophisticated architectures combine the excellent optoelectronic properties of 3D perovskites with the superior environmental and thermal stability of 2D perovskites. greatcellsolarmaterials.com The large butylammonium cation does not fit into the 3D perovskite lattice, instead forming layered 2D perovskite structures (known as Ruddlesden-Popper phases) on the surface of the bulk 3D film. acs.orgossila.com

This thin 2D layer serves as a capping or passivation layer on the underlying 3D perovskite. acs.org This structure not only passivates surface defects but also creates a more favorable energy level alignment, which facilitates more efficient charge extraction. greatcellsolarmaterials.com Researchers have developed methods, such as vapor-assisted growth using butylamine vapor, to create high-quality 2D/3D heterostructures with uniform and tunable thickness of the 2D layers. greatcellsolarmaterials.com This approach has been shown to improve photovoltaic performance and confer exceptional long-term stability to the devices. greatcellsolarmaterials.com

Band Gap Tunability and Optoelectronic Property Modulation

The incorporation of this compound provides a method for tuning the optoelectronic properties of perovskite materials, most notably their band gap. nih.gov As the concentration of BAI increases in a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite film, a structural transition from a 3D to a quasi-2D structure occurs. nih.gov

This dimensional modification directly impacts the electronic structure of the material. The quantum confinement effect in the resulting 2D layers leads to a widening of the band gap. Research has demonstrated that by varying the ratio of BAI to MAPbI₃, the band gap can be systematically increased from 1.59 eV for the pure 3D perovskite to 2.13 eV for a 1:1 ratio of BAI to MAPbI₃. nih.gov This tunability is reflected in photoluminescence measurements, which show a blue shift in the emission peak as the structure transitions towards 2D. nih.gov This ability to engineer the band gap is crucial for optimizing light absorption and for applications in tandem solar cells. nih.gov

Table 2: Band Gap Modulation in MAPbI₃ Thin Films with n-Butylammonium Iodide (BAI) Incorporation This table illustrates the change in the material's optical band gap as the ratio of BAI to Methylammonium Lead Iodide (MAPbI₃) is altered.

| BAI : MAPbI₃ Ratio | Resulting Structure | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| 0 : 1 | 3D Perovskite | 1.59 | nih.gov |

| 1 : 1 | Quasi-2D Perovskite | 2.13 | nih.gov |

Addressing Material Limitations in Lead-Free Perovskite Systems (Rudorffites)

A significant environmental concern with perovskite technology is the toxicity of its lead component. This compound is playing a key role in advancing lead-free alternatives, such as silver-based rudorffite solar cells. chemborun.com These lead-free systems have historically been hindered by issues like poor solubility of precursors (e.g., silver iodide) and the formation of films with high defect densities, which has limited their efficiency and stability. chemborun.com

The integration of aliphatic ammonium (B1175870) compounds like this compound into the fabrication process of rudorffite films has been shown to be a breakthrough. chemborun.com BAI helps to improve the solubility of silver iodide, correct stoichiometric imbalances that create silver vacancies, and chemically passivate defects that cause charge recombination. chemborun.com This multi-pronged approach has led to marked improvements in film quality, with smoother surfaces and substantially reduced trap densities. As a result, a 26% improvement in power conversion efficiency was achieved, reaching 1.97%, and the devices maintained 90% of their performance after 480 hours of continuous illumination, demonstrating remarkable operational stability for a lead-free system. chemborun.com

Perovskite Light-Emitting Diodes (LEDs)

The benefits of this compound extend to perovskite light-emitting diodes (PeLEDs). In this application, managing crystal growth and reducing defects are paramount for achieving high radiative recombination efficiency. The addition of n-butylammonium iodide to the perovskite precursor solution has been shown to improve the performance, shelf stability, and operational stability of PeLEDs. chemborun.com

By introducing the bulky butylammonium cation, the growth of 3D perovskite grains is hindered, leading to the formation of nanometer-sized crystallites and a significant reduction in the roughness of the perovskite film. ossila.comresearchgate.net This structural modulation helps to confine charge carriers (excitons), which increases the probability of radiative recombination—the process that generates light. researchgate.net The formation of layered 2D structures at the grain boundaries passivates defects that would otherwise lead to non-radiative energy loss. ossila.comresearchgate.net Consequently, PeLEDs incorporating this compound exhibit improved lifetime and operational stability, paving the way for more efficient and durable perovskite-based lighting and display technologies. ossila.com

Organic Ligand Functionality in Perovskite LEDs

In the field of perovskite light-emitting diodes (PeLEDs), this compound, and more broadly n-butylamine (BA), serves as a crucial organic ligand that modulates the properties of the perovskite crystal structure. The efficiency and stability of PeLEDs are highly dependent on the quality of the perovskite film. The introduction of n-butylamine during the formation of the perovskite layer acts to terminate the grain surface and inhibit uncontrolled crystal growth. njupt.edu.cn This modulation of crystallization is critical as it leads to an increase in radiative recombination, a key process for light emission in LEDs. njupt.edu.cn

Ligand engineering, a strategy that includes the use of organic molecules like butylamine, is employed to prevent the formation of cracks and defects within the perovskite emitter films. By controlling the crystal growth, butylamine helps in the formation of smoother and more uniform perovskite layers, which is essential for efficient charge carrier transport and light extraction.

Improvement of Lifetime and Operational Stability in LED Devices

A significant challenge in the commercialization of perovskite-based devices is their limited operational lifetime. This compound and similar short-chain alkylammonium halides have been investigated as additives to enhance the durability of these devices. These organic ligands can passivate defects on the surface and at the grain boundaries of the perovskite crystals, which are often the sites where degradation begins.

Research on related alkylammonium iodides, such as propylamine hydroiodide (PAI), has demonstrated a significant improvement in the operational stability of perovskite solar cells, a technology closely related to PeLEDs. In one study, the incorporation of PAI as a passivating agent resulted in devices that maintained 90% of their original efficiency after 200 hours of continuous illumination, a substantial improvement over the control devices which degraded to 80% of their initial efficiency after only 160 hours. researchgate.net This enhancement is attributed to the reduction of defects and the suppression of non-radiative recombination pathways. researchgate.net Similar improvements in power conversion efficiency have been noted with the use of n-propylammonium iodide and n-butylammonium iodide as additives. rsc.org These findings strongly suggest that this compound plays a vital role in extending the lifetime and operational stability of perovskite-based optoelectronic devices.

Other Advanced Materials Applications

Beyond its use in perovskite optoelectronics, this compound and its components are integral to other areas of advanced materials science.

Template for Hierarchical Material Synthesis (e.g., Zeolites)

In the synthesis of zeolites, which are microporous aluminosilicate (B74896) minerals, n-butylamine can function as an organic structure-directing agent (OSDA). nih.gov OSDAs are crucial in guiding the formation of specific pore structures and framework topologies during the crystallization of zeolites. The use of organic molecules like butylamine allows for the synthesis of hierarchical zeolites, which possess a combination of micropores, mesopores, and macropores. nih.gov This hierarchical pore structure is highly desirable for catalytic applications, as it facilitates the diffusion of reactants and products, thereby enhancing catalytic activity and selectivity. The application of different organic SDAs is a key factor in the formation of these complex porous networks. documentsdelivered.com

Modification of Nanomaterials (e.g., Fluorinated Graphene Sheets)

Butylamine is also utilized in the chemical modification of nanomaterials, such as fluorinated graphene sheets. The process typically involves the fluorination of graphene, followed by a nucleophilic substitution reaction with an amine, such as butylamine. rsc.org This functionalization process alters the electronic and chemical properties of the graphene. For instance, the attachment of butylamine can improve the dispersibility of graphene in various solvents, which is a critical step for its incorporation into polymer composites and other functional materials. This chemical modification allows for the tailoring of graphene's properties for specific applications.

Organic Room Temperature Phosphorescent Elastic Materials

Organic room-temperature phosphorescence (RTP) is a phenomenon with potential applications in sensing, bioimaging, and anti-counterfeiting. The development of elastic or stretchable RTP materials is a growing area of research, aiming to create flexible and wearable optoelectronic devices. The general strategy for creating such materials involves embedding phosphorescent organic molecules into a flexible polymer matrix, such as polydimethylsiloxane (B3030410) or polyvinyl alcohol. njupt.edu.cn While the amino groups within some organic phosphorescent polymers can form hydrogen bonds with the surrounding matrix to enhance mechanical properties, the specific role of this compound in the synthesis of elastic RTP materials is not extensively detailed in the current scientific literature.

Chemical Reactivity and Mechanistic Studies of Butylamine Hydroiodide Derivatives

Nucleophilic Reactivity in Organic Transformations

Butylamine (B146782), like other primary amines, functions as an effective nucleophile in a variety of organic reactions. This reactivity stems from the lone pair of electrons on the nitrogen atom, which can attack electron-deficient centers. blogspot.comchemguide.co.uk The nucleophilic character of the amine is central to its role in forming new carbon-nitrogen bonds. chemguide.co.uk

In nucleophilic substitution reactions, butylamine readily reacts with substrates such as alkyl halides. The reaction proceeds through an Sₙ2 mechanism where the nitrogen's lone pair attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion. youtube.com This initial reaction forms a secondary amine salt. If butylamine is in excess, it can deprotonate the salt to yield the free secondary amine. chemguide.co.uk This process can continue, with the resulting secondary amine being more nucleophilic than the primary amine, leading to the formation of tertiary amines and, ultimately, quaternary ammonium (B1175870) salts. chemguide.co.ukyoutube.com This sequential alkylation can result in a complex mixture of products. youtube.com

Another significant nucleophilic reaction of butylamine is its interaction with acyl chlorides and acid anhydrides in what is known as nucleophilic addition-elimination. blogspot.com The amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion or a carboxylate ion is eliminated, resulting in the formation of an N-substituted amide. blogspot.com

The table below summarizes the key nucleophilic transformations involving butylamine.

| Reaction Type | Substrate | Product(s) |

| Nucleophilic Substitution | Alkyl Halides (e.g., Bromoethane) | Secondary Amines, Tertiary Amines, Quaternary Ammonium Salts |

| Nucleophilic Addition-Elimination | Acyl Chlorides (e.g., Ethanoyl chloride) | N-substituted Amides (e.g., N-butylethanamide) |

| Nucleophilic Addition-Elimination | Acid Anhydrides | N-substituted Amides, Amine Salts |

Catalytic Roles of Butylamine and its Salts in Organic Reactions

Butylamine and its salts are effective as catalysts in various organic reactions, most notably in condensation reactions where they function as weak bases. The Knoevenagel condensation is a classic example, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org

In this reaction, a weak base is crucial for facilitating the initial deprotonation of the active hydrogen compound to form a carbanion (enolate). wikipedia.org The use of a strong base, such as sodium hydroxide, is generally avoided as it can promote undesired side reactions, like the self-condensation of the aldehyde or ketone reactant. wikipedia.orgreddit.com Amines like butylamine or piperidine (B6355638) provide the optimal basicity to generate the required nucleophile without causing competing reactions. reddit.com The catalytic cycle begins with the amine abstracting a proton from the active methylene compound. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to yield the final product, typically an α,β-unsaturated compound. wikipedia.org

The table below illustrates the role of amine catalysts in the Knoevenagel condensation.

| Reactant 1 | Reactant 2 (Active Methylene) | Amine Catalyst | Product Type |

| Benzaldehyde | Malononitrile | Butylamine | α,β-Unsaturated Dinitrile |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Conjugated Enone |

| Acrolein | Malonic acid | Pyridine | α,β-Unsaturated Carboxylic Acid |

The catalytic activity of amines like butylamine can be understood through several fundamental mechanisms. The two primary pathways are Brønsted base catalysis and the formation of nucleophilic intermediates such as enamines or iminium ions.

Brønsted Base Catalysis: In this mechanism, the amine acts as a proton acceptor. As detailed in the Knoevenagel condensation, the amine's lone pair abstracts a proton from a substrate, enhancing its nucleophilicity. nih.gov This is a common role for amines in reactions involving acidic C-H, O-H, or N-H bonds. The efficiency of the catalyst is related to its basicity and steric hindrance. semanticscholar.org

Iminium Ion Formation: In reactions involving carbonyl compounds, primary or secondary amines can act as nucleophiles to form key intermediates. For instance, in the Mannich reaction, a secondary amine reacts with formaldehyde (B43269) to generate an electrophilic iminium ion. semanticscholar.org This iminium ion is then attacked by a nucleophile (like an enol). This pathway is distinct from simple base catalysis as the amine becomes transiently incorporated into the reacting species. semanticscholar.orglibretexts.org The pH of the reaction medium must be carefully controlled; it needs to be acidic enough to facilitate the dehydration step to form the iminium ion but not so acidic that the amine catalyst is fully protonated and rendered non-nucleophilic. libretexts.org

The following table compares the two main amine-catalyzed mechanisms.

| Catalytic Mechanism | Role of Amine | Key Intermediate | Example Reaction |

| Brønsted Base Catalysis | Acts as a proton acceptor (base) | Carbanion/Enolate | Knoevenagel Condensation |

| Nucleophilic Catalysis | Acts as a nucleophile | Iminium Ion / Enamine | Mannich Reaction, Enamine Synthesis |

Complex Ion Formation with Metal Centers

Butylamine, possessing a lone pair of electrons on its nitrogen atom, can act as a Lewis base and donate this electron pair to a metal center, which acts as a Lewis acid. libretexts.orglibretexts.org This interaction leads to the formation of a coordinate covalent bond and the creation of a coordination complex or complex ion. chemguide.co.uk This ability is characteristic of many amines and is a fundamental concept in coordination chemistry.

A well-known example is the reaction of butylamine with aqueous solutions of copper(II) ions. The pale blue color of the hydrated copper(II) ion, [Cu(H₂O)₆]²⁺, changes to a deep, intense blue upon the addition of an excess of an amine like butylamine. blogspot.comyoutube.com This color change signifies the displacement of the water ligands by the stronger butylamine ligands to form a new complex ion, such as the square planar [Cu(C₄H₉NH₂)₄]²⁺. blogspot.com In this complex, the central Cu²⁺ ion is bonded to four butylamine molecules. blogspot.com

The number of ligands attached to the central metal ion is referred to as the coordination number. chemguide.co.uk While t-butylamine has been studied in the formation of complexes with metals like Cr(III) and Co(III), the general principle applies to straight-chain amines as well. sci-hub.se The stability and structure of these complexes depend on factors like the nature of the metal ion, the steric and electronic properties of the amine ligand, and the reaction conditions.

The table below provides examples of complex ions formed with amine ligands.

| Metal Ion | Ligand | Formula of Complex Ion | Observed Property |

| Copper(II) (Cu²⁺) | Butylamine | [Cu(C₄H₉NH₂)₄]²⁺ | Deep blue solution blogspot.com |

| Copper(II) (Cu²⁺) | Ammonia (B1221849) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Blue-violet solution libretexts.org |

| Chromium(III) (Cr³⁺) | t-Butylamine | [Cr(NH₃)₅(NH₂C(CH₃)₃)]³⁺ | Stable in acid solution sci-hub.se |

| Cobalt(III) (Co³⁺) | t-Butylamine | [Co(NH₃)₅(NH₂C(CH₃)₃)]³⁺ | Characterized complex sci-hub.se |

Emerging Research Frontiers and Future Perspectives

Integration of Butylamine (B146782) Hydroiodide in Next-Generation Devices

Butylamine Hydroiodide is proving to be a critical component in the development of next-generation optoelectronic devices, most notably in the field of photovoltaics. Its primary role is as a precursor or additive in the fabrication of perovskite solar cells (PSCs), where it contributes to improved efficiency, stability, and film quality. alfachemic.comrsc.orgtcichemicals.com

A significant breakthrough has been demonstrated in the development of lead-free solar cells. Research published in Materials Futures highlights the use of this compound as an aliphatic ammonium (B1175870) additive in rudorffite (AgBiI4-based) solar cells. eurekalert.org The integration of BAI addresses long-standing challenges, including the poor solubility of silver iodide (AgI) and the formation of defects within the material's film. eurekalert.org By incorporating BAI, researchers achieved a notable 26% improvement in power conversion efficiency (PCE), reaching 1.97%. eurekalert.org This enhancement is attributed to BAI's ability to improve AgI solubility, correct stoichiometric imbalances that lead to silver vacancies, and passivate defects that cause charge recombination. eurekalert.org The resulting devices exhibit remarkable operational stability, maintaining 90% of their initial performance after 480 hours of continuous illumination. eurekalert.org

In conventional lead-halide perovskite solar cells, BAI is often used to create graded two-dimensional/three-dimensional (2D/3D) perovskite structures. This approach involves forming a 2D perovskite layer on top of the primary 3D perovskite absorber. researchgate.net The butylammonium (B8472290) cation from BAI acts as a spacer, creating a 2D structure that effectively passivates surface defects and enhances moisture resistance. researchgate.net Studies have shown that using BAI as an interfacial layer can significantly improve the power conversion efficiency and humidity stability of the solar cells. researchgate.net For instance, the addition of 1 vol% of this compound as an additive in CH3NH3PbI3−xClx-based solar cells led to an improvement in PCE from 9.7% to 10.2%. rsc.orgresearchgate.net This was attributed to more uniform film growth with high coverage and increased light absorption. rsc.orgresearchgate.net

Beyond solar cells, organic-inorganic lead halide perovskite materials, for which BAI is a precursor, are considered promising for next-generation light-emitting diodes (LEDs). chemsrc.com The principles of defect passivation and structural stabilization afforded by BAI are transferable to the development of efficient and stable perovskite-based LEDs.

| Device Type | Role of BAI | Key Improvement | Performance Metric | Source |

|---|---|---|---|---|

| Lead-Free Rudorffite Solar Cell | Aliphatic Ammonium Additive | Improved AgI solubility, defect passivation, corrected stoichiometry | 26% increase in PCE (to 1.97%); retained 90% performance after 480h | eurekalert.org |

| CH3NH3PbI3−xClx Perovskite Solar Cell | Additive (1 vol%) | Uniform film growth, higher absorption, better crystallinity | PCE increased from 9.7% to 10.2% | rsc.orgresearchgate.net |

| 3D (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Solar Cell | 2D Interfacial Layer Formation | Enhanced Power Conversion Efficiency and Humidity Stability | Systematic improvement in device performance | researchgate.net |

Multi-Synergistic Additive Approaches in Material Design

The effectiveness of this compound is significantly amplified when used in combination with other compounds in multi-additive, synergistic strategies. This approach recognizes that the complex challenges in material design—such as defect management, crystallization control, and environmental stability—often cannot be solved by a single agent. The synergistic effect arises when the combined impact of multiple additives is greater than the sum of their individual effects. rsc.orgmdpi.com

In perovskite material design, researchers are exploring the combination of BAI with other organic ammonium salts, inorganic salts, or dopants to achieve superior film quality and device performance. researchgate.netnih.gov The rationale behind this strategy is that different additives can perform complementary functions. For example, while the bulky butylammonium cation from BAI is effective at passivating surface defects and forming a protective 2D cap layer, another smaller cation might be better suited for passivating defects within the bulk material or for fine-tuning the perovskite lattice structure. researchgate.net

The core principle is to create a chemical cocktail where each component addresses a specific material deficiency. One additive might control the initial nucleation and growth of crystals, another could passivate grain boundaries, and a third, like BAI, could enhance surface hydrophobicity and passivate surface traps. rsc.org This multi-synergistic approach represents a sophisticated frontier in materials science, moving from single-additive solutions to complex, rationally designed formulations for optimal material properties.

Rational Design of Alkylammonium Halides for Specific Material Properties

The chemical structure of this compound is part of a broader class of alkylammonium halides, which offer a versatile platform for the rational design of materials with tailored properties. By systematically modifying the components of these molecules, scientists can exert precise control over the structural, optical, and electronic characteristics of the resulting materials, particularly layered 2D perovskites. researchgate.netmit.edu

The key design parameters for alkylammonium halides include:

Alkyl Chain Length: The length of the alkyl chain (e.g., methyl, ethyl, propyl, butyl) is a critical factor. researchgate.net As the chain length increases, the spacing between the inorganic layers in 2D perovskites expands. This directly influences the quantum confinement of charge carriers, which in turn tunes the material's bandgap and exciton (B1674681) binding energy. oaepublish.com For example, comparing butylammonium iodide (BAI) with octylammonium iodide (OAI) and dodecylammonium iodide (DAI) as interfacial layers reveals systematic differences in device performance and stability linked to the chain length. researchgate.net

Cation Size and Shape: The size of the alkylammonium cation affects the tolerance factor of the perovskite structure. researchgate.net Larger cations like butylammonium typically lead to the formation of 2D or quasi-2D structures rather than the conventional 3D perovskite lattice. researchgate.netresearchgate.net This structural change is a deliberate design choice to enhance stability.

Halide Anion: The choice of halide (iodide, bromide, or chloride) directly impacts the electronic band structure and, consequently, the optical bandgap of the perovskite material. mit.edu Iodide-based compounds like BAI generally result in narrower bandgaps suitable for single-junction solar cells, while bromide or chloride can be used to widen the bandgap for applications like tandem solar cells or LEDs. dokumen.pub

This ability to tune properties through molecular design is a cornerstone of materials engineering. researchgate.net For instance, research into a family of 2D lead iodide perovskites systematically varied the organic-spacer chain lengths (butyl-, pentyl-, and hexylammonium), demonstrating predictable trends in their crystal structures and photoluminescence spectra. mit.edu This rational design approach allows for the creation of a vast library of materials with properties engineered for specific applications, moving beyond trial-and-error methods to a more predictive science. nih.govresearchgate.netrsc.org

| Design Parameter | Example Modification | Impact on Material Properties | Source |

|---|---|---|---|

| Alkyl Chain Length | Methyl (C1) vs. Butyl (C4) vs. Dodecyl (C12) | Tunes quantum confinement, bandgap, exciton binding energy, and interlayer spacing. | researchgate.netresearchgate.net |

| Cation Size/Shape | Varying bulkiness of the organic cation | Determines structural dimensionality (2D vs. 3D), influences crystal symmetry and stability. | researchgate.net |

| Halide Anion | Iodide vs. Bromide vs. Chloride | Modulates lattice parameters and directly tunes the optical bandgap. | mit.edu |

Advanced Characterization Techniques for In-Operando Analysis

Understanding the precise role and evolution of this compound within a device during its actual operation is crucial for optimizing performance and stability. In-operando characterization techniques—methods that analyze a device as it functions under realistic conditions (e.g., under illumination and electrical bias)—are essential for this purpose. nih.gov These advanced tools provide real-time insights into dynamic processes such as ion migration, structural changes, and charge carrier dynamics that are invisible to conventional ex-situ measurements. nrel.gov

Several powerful techniques are being employed to study perovskite devices containing alkylammonium halides like BAI:

Synchrotron-Based X-ray Techniques: High-intensity X-rays from a synchrotron source enable rapid and sensitive measurements. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is used to probe the crystallinity and orientation of the perovskite film in real-time, revealing structural changes that may occur under operational stress. gatech.eduIn-situ X-ray Diffraction (XRD) can track the degradation of the perovskite by monitoring the emergence of secondary phases, such as PbI2, during operation. nih.gov

Scanning Probe Microscopy: Kelvin Probe Force Microscopy (KPFM) is a powerful tool for mapping the electrostatic potential across a device's cross-section. Operando KPFM reveals how the electric field distribution and junction properties evolve under illumination or applied bias. researchgate.netsemanticscholar.org This technique can directly visualize phenomena like ion migration, which alters the internal field and affects charge extraction and recombination. nrel.gov

Spectroscopic Techniques: Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) spectroscopy, when performed in-situ, can provide information about the charge carrier lifetime and recombination dynamics under operational conditions. mdpi.com Changes in PL intensity or decay time can indicate the passivation or activation of defect states. mdpi.com

Electron Microscopy: Cathodoluminescence Scanning Electron Microscopy (CL-SEM) correlates the material's morphology with its optical properties, allowing for the visualization of phase segregation or localized changes in emission efficiency during device operation. gatech.edu

These techniques allow researchers to build a comprehensive picture of how BAI influences device physics. For example, operando GIWAXS could show how the 2D perovskite layer formed by BAI structurally responds to prolonged illumination, while operando KPFM could map how it stabilizes the electric field at the interface, preventing performance degradation. nrel.govgatech.edu The insights gained from these advanced methods are critical for diagnosing failure mechanisms and rationally designing more robust and efficient devices. scispace.comrsc.org

Theoretical Advancements in Predicting this compound Behavior

Complementing experimental research, theoretical and computational advancements are providing unprecedented insight into the behavior of this compound at the atomic level. These predictive models accelerate the materials discovery process by allowing researchers to screen potential compositions and understand fundamental structure-property relationships before undertaking costly and time-consuming laboratory synthesis. rsc.org

Density Functional Theory (DFT) is a cornerstone of this theoretical work. DFT calculations are used to:

Predict Structural Stability: By calculating the formation energy and enthalpy of mixing, DFT can predict whether incorporating the butylammonium cation into a specific perovskite lattice will result in a stable structure. nih.gov This helps in identifying promising compositions.